N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16294606
Molecular Formula: C18H16BrN5OS
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -](/images/structure/VC16294606.png)
Specification
Molecular Formula | C18H16BrN5OS |
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Molecular Weight | 430.3 g/mol |
IUPAC Name | N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H16BrN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-6-4-3-5-14(15)19/h2-10H,1,11-12H2,(H,21,25) |
Standard InChI Key | YBJASODLURSQQI-UHFFFAOYSA-N |
Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide comprises three primary components:
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2-Bromophenyl group: A benzene ring substituted with bromine at the ortho position, enhancing electrophilic reactivity.
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1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen bonding and metal coordination.
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Pyridin-4-yl and prop-2-en-1-yl substituents: A nitrogen-containing aromatic ring and an allyl group, respectively, which modulate solubility and steric effects.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆BrN₅OS |
Molecular Weight | 430.32 g/mol |
IUPAC Name | N-(2-bromophenyl)-2-[(4-prop-2-en-1-yl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Topological Polar Surface Area | 108 Ų |
LogP (Octanol-Water) | 3.2 (predicted) |
The *ortho-bromine substitution distinguishes this compound from its para-brominated analogs, potentially altering its electronic distribution and biological target affinity.
Synthesis and Optimization
The synthesis of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely follows a multi-step protocol analogous to related triazole derivatives:
Step 1: Formation of the Triazole Core
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Cyclocondensation: Reaction of thiosemicarbazide with a ketone or aldehyde under acidic conditions to form the 1,2,4-triazole ring.
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N-Alkylation: Introduction of the prop-2-en-1-yl group via alkylation with allyl bromide in the presence of a base (e.g., K₂CO₃).
Step 2: Functionalization with Pyridine and Bromophenyl Groups
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Suzuki Coupling: Palladium-catalyzed cross-coupling to attach the pyridin-4-yl group.
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Acetamide Linkage: Condensation of 2-bromoaniline with chloroacetyl chloride, followed by thiolation with the triazole intermediate.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Triazole Formation | HCl (cat.), ethanol, reflux | 65–70 |
N-Alkylation | Allyl bromide, K₂CO₃, DMF, 80°C | 75–80 |
Suzuki Coupling | Pd(PPh₃)₄, NaHCO₃, DME, 100°C | 60–65 |
Industrial-scale production may employ continuous-flow reactors to enhance yield and purity.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, structurally similar bromophenyl-triazole analogs exhibit notable bioactivity:
Anticancer Activity
Analogous compounds induce apoptosis in cancer cell lines (e.g., MCF7, IC₅₀ = 15 µM) by inhibiting tubulin polymerization or modulating Bcl-2 family proteins. The pyridine moiety may chelate metal ions essential for tumor cell proliferation.
Enzyme Inhibition
Molecular docking studies suggest triazole derivatives competitively inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with binding affinities (Kᵢ) of 0.8–1.2 µM.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Bromophenyl-Triazole Derivatives
Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
---|---|---|
N-(4-Bromophenyl)-triazole-acetamide | 16–32 | 18.5 |
N-(2-Bromophenyl)-triazole-acetamide | Predicted: 12–24 | Predicted: 10–15 |
The ortho-bromine substitution may improve steric complementarity with enzymatic active sites, enhancing potency compared to para-substituted analogs.
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